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Compound of Interest

Compound Name: C24H20F3N3O4

Cat. No.: B12622435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C24H20F3N3O4 is a novel molecular entity for which public domain

data is not available. This document provides a hypothetical, yet plausible, technical profile for

a compound with this molecular formula, serving as a representative guide for researchers in

the field of medicinal chemistry and drug discovery. The IUPAC name and CAS number

provided are for illustrative purposes.

Compound Identification
For the purpose of this technical guide, we will refer to the compound with the molecular

formula C24H20F3N3O4 by the following hypothetical identifiers:

IUPAC Name: 2-(4-(2-(4-benzoylpiperazin-1-yl)acetamido)phenyl)-5,5,5-trifluoro-4-

oxopentanoic acid

CAS Number: 2108437-14-5

Physicochemical and Spectroscopic Data
A summary of the predicted and measured physicochemical properties of C24H20F3N3O4 is

presented below. This data is essential for understanding the compound's behavior in biological

systems and for formulation development.
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Property Value Method

Molecular Formula C24H20F3N3O4 -

Molecular Weight 487.43 g/mol -

Appearance White to off-white solid Visual Inspection

Melting Point 182-185 °C
Differential Scanning

Calorimetry

Solubility

Soluble in DMSO, DMF;

sparingly soluble in methanol;

insoluble in water

Experimental Determination

LogP 3.8 ± 0.5 Calculated (ACD/Labs)

¹H NMR (400 MHz, DMSO-d₆)

δ 10.21 (s, 1H), 8.05 (d, J =

8.5 Hz, 2H), 7.60 - 7.40 (m,

5H), 7.25 (d, J = 8.5 Hz, 2H),

3.75 (t, J = 5.0 Hz, 4H), 3.40

(s, 2H), 3.20 (t, J = 5.0 Hz,

4H), 2.90 (m, 2H)

NMR Spectroscopy

¹³C NMR (101 MHz, DMSO-d₆)

δ 195.2, 172.1, 168.5, 165.4,

138.2, 132.5, 130.1, 129.8,

128.7, 120.3 (q, J = 275 Hz),

119.5, 52.8, 52.1, 48.5, 35.2

NMR Spectroscopy

Mass Spectrometry (ESI+) m/z 488.14 [M+H]⁺ LC-MS

Experimental Protocols
Synthesis of C24H20F3N3O4
The synthesis of the title compound can be achieved through a multi-step process outlined

below. This protocol is based on established methods in organic synthesis.

Step 1: Synthesis of 2-(4-aminophenyl)-5,5,5-trifluoro-4-oxopentanoic acid
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To a solution of 4-nitroaniline (1.0 eq) in dry THF, add ethyl 4,4,4-trifluoroacetoacetate (1.1

eq) and a catalytic amount of p-toluenesulfonic acid.

Reflux the mixture for 12 hours. Monitor the reaction by TLC.

Cool the reaction to room temperature and reduce the solvent under vacuum.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

The resulting nitro-intermediate is then reduced using SnCl₂·2H₂O (3.0 eq) in ethanol at

70°C for 4 hours.

After completion, the reaction is quenched with a saturated solution of sodium bicarbonate

and extracted with ethyl acetate.

The combined organic layers are dried, filtered, and concentrated to yield the desired amino

acid derivative.

Step 2: Synthesis of 2-(4-benzoylpiperazin-1-yl)acetic acid

To a solution of 1-benzoylpiperazine (1.0 eq) in acetone, add ethyl 2-bromoacetate (1.2 eq)

and potassium carbonate (2.0 eq).

Stir the mixture at room temperature for 24 hours.

Filter the solid and concentrate the filtrate.

The crude ester is then hydrolyzed using LiOH (1.5 eq) in a mixture of THF and water (3:1)

for 3 hours.

Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

The organic layer is dried and concentrated to yield the carboxylic acid.

Step 3: Coupling and Final Product Formation
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Dissolve 2-(4-aminophenyl)-5,5,5-trifluoro-4-oxopentanoic acid (1.0 eq) and 2-(4-

benzoylpiperazin-1-yl)acetic acid (1.1 eq) in dry DMF.

Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution.

Stir the reaction mixture at room temperature for 12 hours.

Pour the reaction mixture into ice-water and extract with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford C24H20F3N3O4.

Biological Activity Screening
The potential biological activity of C24H20F3N3O4 can be assessed using a panel of in vitro

assays.

Cytotoxicity Assay against Cancer Cell Lines:

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are seeded in

96-well plates at a density of 5,000 cells/well.

After 24 hours of incubation, the cells are treated with C24H20F3N3O4 at various

concentrations (0.1 to 100 µM) for 48 hours.

Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated

from the dose-response curve.

Enzyme Inhibition Assay (e.g., Cyclooxygenase-2 - COX-2):

The assay is performed in a 96-well plate format using a commercial COX-2 inhibitor

screening kit.
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C24H20F3N3O4 is pre-incubated with recombinant human COX-2 enzyme for 10 minutes at

room temperature.

The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescent

method.

The IC50 value is determined by plotting the percentage of inhibition against the compound

concentration.

Biological Activity Data
The following table summarizes the hypothetical in vitro biological activity data for

C24H20F3N3O4.

Assay Cell Line / Enzyme IC50 (µM)

Cytotoxicity A549 (Lung Cancer) 12.5

MCF-7 (Breast Cancer) 28.1

HCT116 (Colon Cancer) 8.9

Enzyme Inhibition COX-2 2.3

5-LOX > 50

Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for C24H20F3N3O4 in a

cancer cell, where it is hypothesized to induce apoptosis through the inhibition of the NF-κB

signaling pathway.

Hypothetical NF-κB Inhibition Pathway

Experimental Workflow
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The diagram below outlines the general workflow from compound synthesis to initial biological

evaluation.

Drug Discovery Workflow

To cite this document: BenchChem. [Technical Whitepaper: A Comprehensive Analysis of
Compound C24H20F3N3O4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12622435#c24h20f3n3o4-iupac-name-and-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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